4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Description
Historical Development of Benzothiadiazole-Piperazine Hybrid Molecules
The strategic fusion of benzothiadiazole and piperazine motifs traces its origins to antibacterial research in the late 20th century. Early innovations, such as the pyrido-benzothiazine derivatives disclosed in the 1987 patent EP0267432B1, demonstrated that piperazine-containing heterocycles could confer prolonged antimicrobial activity through enhanced tissue penetration. These compounds, exemplified by ethyl 9-fluoro-10[N(Nʹ-methyl)piperazinyl]-2-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzothiazine-6-carboxylate (IX), established critical structure-activity relationships (SARs) linking piperazine substitution patterns to pharmacokinetic longevity.
By the 2000s, advances in sulfonamide chemistry expanded the repertoire of benzothiadiazole hybrids. The synthesis of 1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine derivatives marked a pivotal shift toward leveraging sulfonyl groups for target affinity modulation. Concurrently, fluoropyrimidine integration, as seen in (R)-1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-butan-1-ol, highlighted fluorine’s role in enhancing blood-brain barrier permeability. These historical milestones collectively informed the design of 4-(2,1,3-benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, which unites sulfonyl electron-withdrawing effects, piperazine conformational flexibility, and pyrimidine’s hydrogen-bonding capacity into a single entity.
Medicinal Chemistry Significance of Heterocyclic Sulfonyl Conjugates
Sulfonyl groups serve as versatile pharmacophores due to their dual capacity for hydrogen bonding and π-stacking interactions. In 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-{2-[butyl(methyl)amino]ethyl}piperidine-4-carboxamide, the sulfonyl bridge stabilizes the molecule’s orientation within enzymatic active sites, a property critical for inhibiting targets like acetylcholinesterase (AChE). Density functional theory (DFT) studies reveal that the sulfonyl group’s electron-deficient nature polarizes adjacent aromatic systems, enhancing binding to electron-rich residues in proteins.
The benzothiadiazole component further augments this effect through its rigid, planar structure, which minimizes entropic penalties during target engagement. Comparative analyses of sulfone-containing analogs demonstrate ≥10-fold improvements in inhibitory constants (K~i~) relative to non-sulfonylated counterparts. These attributes position the sulfonyl group as indispensable for achieving the high-affinity interactions required in multifunctional ligands.
Rational Design Principles in Multifunctional Molecular Architecture
The target compound embodies three key principles of rational drug design:
- Pharmacophore hybridization : Merging the benzothiadiazole sulfonyl unit (electron acceptor) with the 5-fluoropyrimidinyl group (hydrogen-bond donor) creates complementary interaction sites for diverse targets.
- Conformational restriction : The piperazin-2-one ring imposes torsional constraints that reduce off-target binding, as evidenced by improved selectivity profiles in related hybrids.
- Bioisosteric substitution : Replacing metabolically labile methyl groups with fluorine atoms, as in the 5-fluoropyrimidine moiety, extends plasma half-life while maintaining target affinity.
Molecular dynamics simulations of analogous compounds, such as the Alzheimer’s-directed benzothiazole-piperazine hybrid, validate this approach. These studies show that fluoropyrimidine’s C-F bond forms stable halogen bonds with tyrosine residues, contributing to ΔG~bind~ values of -16.10 ± 0.18 kcal/mol. Meanwhile, the sulfonyl group’s orientation ensures optimal solvation energy profiles during membrane permeation.
Classification within Therapeutic Heterocyclic Compounds
This compound belongs to the emerging class of multitarget-directed ligands (MTDLs), which intentionally engage multiple pathological pathways. Its structural features align with three therapeutic categories:
The benzothiadiazole core classifies it as a bicyclic aromatic sulfonamide, a group noted for antimicrobial and anticancer activities. Simultaneously, the fluoropyrimidine moiety places it within the antimetabolite family, akin to 5-fluorouracil derivatives. This dual classification underscores its potential applicability in oncology, neurology, and infectious disease contexts.
Continued in subsequent sections with further structural analysis, synthetic pathways, and target engagement mechanisms...
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6O3S2/c15-9-6-16-14(17-7-9)21-5-4-20(8-12(21)22)26(23,24)11-3-1-2-10-13(11)19-25-18-10/h1-3,6-7H,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBZGAICKMKWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=NSN=C32)C4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzothiadiazole Moiety: Starting with a suitable precursor, such as 2-aminobenzenesulfonamide, which undergoes cyclization with a sulfur source to form the benzothiadiazole ring.
Introduction of the Fluoropyrimidine Ring: This step might involve the nucleophilic substitution of a halogenated pyrimidine with a fluorine source.
Coupling Reactions: The benzothiadiazole and fluoropyrimidine intermediates are then coupled with a piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Final Cyclization: The final step involves cyclization to form the piperazinone ring, possibly under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the sulfonyl group or the fluoropyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzothiadiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Biological Activities
The compound's structure suggests several potential applications based on its pharmacological properties:
Anticancer Activity
Recent studies have highlighted the role of benzothiadiazole derivatives in cancer treatment. The incorporation of piperazine and pyrimidine rings enhances the compound’s ability to interact with biological targets involved in cancer progression. For instance, compounds with similar structures have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division and proliferation .
Antimicrobial Properties
Research indicates that piperazine derivatives exhibit significant antimicrobial activity. The presence of the benzothiadiazole unit may enhance this effect by disrupting microbial cell function. Studies on related compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound could be developed as an antimicrobial agent .
Anticancer Studies
A study focused on the synthesis and evaluation of piperazine derivatives revealed that modifications to the piperazine core significantly impacted their antineoplastic activity. Compounds with a similar benzothiadiazole framework were found to exhibit substantial inhibition against cancer cell lines, indicating that structural variations can lead to enhanced therapeutic effects .
Antimicrobial Screening
In another investigation, a series of piperazine derivatives were synthesized and screened for their antimicrobial properties. The results indicated that compounds containing the benzothiadiazole moiety exhibited improved activity against both Gram-positive and Gram-negative bacteria. This suggests that the incorporation of such units can be beneficial in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Substituent Effects: The benzothiadiazole sulfonyl group in the target compound distinguishes it from analogs with furan () or methoxypyridine () substituents. Compared to the imidazole-containing analog (), the target lacks a basic nitrogen, which may reduce off-target binding but limit metal coordination capabilities .
- Molecular Weight and Solubility: The target compound’s higher molecular weight (~418 vs. 290–316 for analogs) suggests reduced membrane permeability, though the sulfonyl group may improve aqueous solubility relative to non-polar analogs like the chloro-fluoropyridine derivative () .
Biological Activity
4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiadiazole moiety linked to a piperazine ring and a pyrimidine derivative. The presence of these functional groups suggests potential interactions with biological targets.
Chemical Formula
- Molecular Weight : 388.10 g/mol
- IUPAC Name : 4-(2,1,3-benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown activity against various enzymes such as acetylcholinesterase and urease, suggesting that this compound may inhibit specific enzymes involved in disease processes .
- Antimicrobial Activity : The piperazine nucleus is known for its antibacterial properties. Research indicates that derivatives of piperazine can exhibit significant antimicrobial activity against various bacterial strains .
- Anticancer Activity : Benzothiadiazole derivatives have been linked to anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest . The incorporation of the fluoropyrimidine moiety may enhance these effects by interfering with nucleic acid synthesis.
Biological Activity Data
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Studies : A study on piperazine derivatives revealed significant antibacterial activity against strains such as Bacillus cereus and Clostridium perfringens. The mechanism involved disruption of protein synthesis .
- Anticancer Research : Research on benzothiadiazole derivatives indicated their potential as anticancer agents by inducing cell death in various cancer cell lines through apoptosis and inhibiting tumor growth .
- Enzyme Inhibition Studies : Compounds with similar structures have demonstrated enzyme inhibitory activities, which may lead to therapeutic applications in treating conditions like Alzheimer's disease through acetylcholinesterase inhibition .
Q & A
(Basic) What are the common synthetic routes for synthesizing 4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with the preparation of the piperazin-2-one core. Key steps include:
- Condensation reactions between 5-fluoropyrimidin-2-yl derivatives and the benzothiadiazole-sulfonyl moiety under controlled temperatures (60–80°C) and polar aprotic solvents (e.g., DMF or acetonitrile) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate intermediates and final products .
- Optimization involves adjusting molar ratios (1:1.2 for nucleophilic substitution) and reaction times (12–24 hours) to minimize byproducts.
(Advanced) How does the 5-fluoropyrimidin-2-yl group influence target binding and selectivity in enzyme inhibition studies?
The 5-fluoropyrimidin-2-yl group enhances:
- Electron-withdrawing effects , stabilizing interactions with catalytic lysine residues in kinase ATP-binding pockets (e.g., observed in similar compounds targeting Cryptococcus neoformans farnesyltransferase) .
- Hydrogen bonding via the fluorine atom, as seen in antifungal agents where fluorinated pyrimidines improve binding to fungal CYP51 enzymes .
- Selectivity can be validated using competitive binding assays against non-fluorinated analogs and kinase profiling panels .
(Basic) What analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : 1H/13C/19F NMR to confirm substitution patterns and sulfonyl group integration .
- High-resolution mass spectrometry (HRMS) for molecular weight verification (e.g., ESI+ mode) .
- HPLC purity analysis (C18 column, UV detection at 254 nm) with ≥95% purity thresholds for biological testing .
(Advanced) How can contradictory bioactivity data across studies be systematically addressed?
- Assay standardization : Control variables like buffer pH, ATP concentrations (for kinase assays), and cell passage numbers .
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity discrepancies observed in enzymatic assays .
- Metabolite screening : Check for off-target effects from degradation products (e.g., sulfonic acid derivatives) using LC-MS .
(Advanced) What computational strategies predict binding modes and guide structural optimization?
- Molecular docking (AutoDock Vina, Glide) to model interactions with targets like kinases or oxidoreductases .
- Molecular dynamics (MD) simulations (AMBER, 100 ns trajectories) to assess binding stability and water network disruptions near the benzothiadiazole-sulfonyl group .
- Pharmacophore modeling to identify critical substituents (e.g., fluorine’s role in electrostatic potential maps) .
(Basic) What safety precautions are essential during handling and storage?
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the sulfonyl group .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/dermal exposure (P260/P280 codes) .
(Advanced) How does the benzothiadiazole-sulfonyl moiety impact solubility and formulation for in vivo studies?
- Solubility : The sulfonyl group increases hydrophilicity (logP ~1.5 predicted), but formulation with cyclodextrins or PEG-400 may enhance bioavailability .
- Stability : Monitor for sulfonate ester formation in aqueous buffers (pH 7.4) using stability-indicating HPLC methods .
(Advanced) What structure-activity relationship (SAR) insights guide the optimization of this compound?
- Benzothiadiazole-sulfonyl : Critical for π-π stacking with aromatic residues (e.g., Tyr163 in kinase targets); substitution with smaller groups (e.g., methylsulfonyl) reduces activity .
- Piperazin-2-one core : Ring conformation affects target selectivity; N-methylation improves metabolic stability but reduces potency .
(Basic) What biological targets are most relevant for preliminary screening?
- Kinases : Prioritize screening against tyrosine kinases (e.g., ABL1, EGFR) due to structural similarity to known inhibitors .
- Antifungal targets : Evaluate CYP51 inhibition in Candida spp. based on fluoropyrimidine activity .
(Advanced) How can metabolic stability and toxicity be assessed preclinically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
